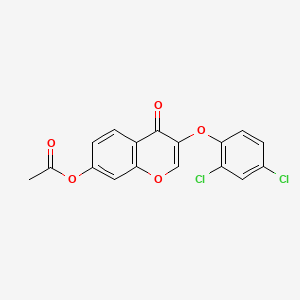

3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[3-(2,4-dichlorophenoxy)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O5/c1-9(20)23-11-3-4-12-15(7-11)22-8-16(17(12)21)24-14-5-2-10(18)6-13(14)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWCSHUEGWZAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160436 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-11-5 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and chromen-4-one derivatives.

Formation of 2,4-dichlorophenoxy-chromen-4-one: The 2,4-dichlorophenol is reacted with chromen-4-one under basic conditions to form the 2,4-dichlorophenoxy-chromen-4-one intermediate.

Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The chromen-4-one core can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: The 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4H-chromen-4-one have shown promising anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. Specifically, the 2,4-dichlorophenoxy group enhances the biological activity of the chromenone scaffold, making it a candidate for further investigation in cancer therapies .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This makes it a potential lead compound for developing new anti-inflammatory drugs aimed at treating chronic inflammatory diseases .

Antimicrobial Activity

There is evidence suggesting that compounds in the chromenone family possess antimicrobial properties. The presence of the dichlorophenoxy group may enhance the efficacy against various bacterial strains, making it a candidate for further studies in antibiotic development .

Agrochemistry

Herbicide Development

The structure of 3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate suggests potential herbicidal activity. The dichlorophenoxy moiety is known for its herbicidal properties, particularly in selective weed control. Research into similar compounds has shown that they can effectively inhibit the growth of specific weed species while being less harmful to crops .

Pesticide Formulations

This compound can be explored as an active ingredient in pesticide formulations due to its potential biological activity against pests. The integration of this compound into existing formulations could enhance efficacy and reduce environmental impact compared to traditional pesticides .

Material Science

Polymer Applications

The chemical structure of this compound allows for potential applications in polymer science. Its ability to act as a monomer or additive could improve the thermal stability and mechanical properties of polymers used in various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with DNA: Modulating gene expression and affecting cellular processes.

Disrupting Cell Membranes: Altering membrane

Biologische Aktivität

3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate, a synthetic organic compound belonging to the chromen-4-one derivative class, has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- IUPAC Name : [3-(2,4-dichlorophenoxy)-4-oxochromen-7-yl] acetate

- Molecular Formula : C₁₇H₁₀Cl₂O₅

- CAS Number : 137988-11-5

- Molecular Weight : 379.19 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.

- DNA Interaction : It has been suggested that the compound can modulate gene expression by interacting with DNA, impacting cellular functions.

- Cell Membrane Disruption : Alteration of cell membrane integrity could lead to apoptosis in targeted cells.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Klebsiella pneumoniae | 10.0 |

| Listeria monocytogenes | 20.0 |

These findings suggest its potential as an effective antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies indicated that it induces cytotoxicity in these cells:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.0 |

| Hek293 | 30.5 |

The results indicate that the compound may act as a potential chemotherapeutic agent.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study evaluated the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by the compound, revealing moderate inhibitory effects with IC50 values of 19.2 μM and 13.2 μM respectively. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . -

Antioxidant Activity Assessment :

The antioxidant capacity of the compound was assessed using various assays, showing significant free radical scavenging activity comparable to established antioxidants like ascorbic acid . This property is crucial for its potential therapeutic use in oxidative stress-related conditions. -

Molecular Docking Studies :

In silico docking studies provided insights into the binding interactions between the compound and target proteins involved in cancer pathways. These studies indicated strong hydrogen bonding interactions with key amino acid residues, which may explain its biological efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chromen-4-one derivatives exhibit diverse properties based on substituent variations. Below is a detailed comparison of the target compound with key analogs:

Halogenated Phenoxy Derivatives

- 3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl acetate (CAS 196928-58-2): Structure: Substitutes 2,4-dichlorophenoxy with 4-bromophenoxy. Molecular Weight: 375.17 g/mol (vs. ~353.17 g/mol for the dichloro analog, assuming C₁₇H₁₁Cl₂O₅). Impact: Bromine’s larger atomic radius and polarizability may increase lipophilicity and alter binding affinity compared to chlorine. However, the single bromo-substituent might reduce electron-withdrawing effects relative to dichloro .

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate (CAS 369394-36-5) :

Methoxy and Hydroxy-Substituted Analogs

- 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate (CAS 13319-69-2): Structure: Replaces dichlorophenoxy with 4-methoxyphenyl. This could reduce oxidative stability compared to halogenated analogs .

- 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate (CAS 97980-73-9): Structure: Contains dihydroxy groups at positions 5 and 7.

Trifluoromethyl-Substituted Chromenones

- 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CID 1375807): Structure: Incorporates a phenoxy group and trifluoromethyl substituent. Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 182.9 Ų, suggesting a compact molecular shape. The trifluoromethyl group likely increases steric bulk compared to dichlorophenoxy, affecting interactions with biological targets . Molecular Formula: C₁₈H₁₁F₃O₅ (vs. C₁₇H₁₁Cl₂O₅ for the target compound).

- 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate: CCS: [M+H]+ CCS of 180.1 Ų, slightly smaller than CID 1375807, indicating subtle conformational differences due to phenyl vs. phenoxy substituents .

Structural and Physicochemical Data Comparison

| Compound (CAS/ID) | Substituents (Position) | Molecular Weight (g/mol) | Predicted CCS [M+H]+ (Ų) | Key Features |

|---|---|---|---|---|

| Target Compound | 2,4-Dichlorophenoxy (3), Acetate (7) | ~353.17 | Not reported | High lipophilicity, electron-withdrawing groups |

| 3-(4-Bromophenoxy)-... (196928-58-2) | 4-Bromophenoxy (3) | 375.17 | Not reported | Increased polarizability vs. Cl |

| CID 1375807 | Phenoxy (3), CF₃ (2) | 364.06 | 182.9 | Enhanced metabolic stability |

| 3-(4-Methoxyphenyl)-... (13319-69-2) | 4-Methoxyphenyl (3) | ~310.29 | Not reported | Electron-donating, reduced stability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process starting with the formation of the chromen-4-one core via a base-catalyzed condensation reaction (e.g., using sodium ethoxide) between hydroxyacetophenone derivatives and ethyl acetoacetate . The dichlorophenoxy group is introduced via nucleophilic aromatic substitution or coupling reactions. Optimization includes screening catalysts (e.g., palladium for cross-coupling), solvent selection (polar aprotic solvents like DMF), and temperature control (80–120°C) to improve yield. Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- NMR : ¹H NMR identifies the acetate methyl group (~2.3 ppm) and aromatic protons from the chromenone (6.8–8.2 ppm). ¹³C NMR confirms the ketone (C=O at ~180 ppm) and ester carbonyl (~170 ppm) .

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 405.0242) .

Advanced Research Questions

Q. How does the 2,4-dichlorophenoxy substituent influence the compound’s reactivity in electrophilic substitution or oxidation reactions?

- Methodology : The electron-withdrawing chlorine atoms deactivate the phenoxy ring, directing electrophilic attacks to the para position relative to the oxygen. Kinetic studies using competitive reactions with nitrating agents (e.g., HNO₃/H₂SO₄) and DFT calculations (e.g., Gaussian09) can map electron density profiles. Oxidation with KMnO₄ may yield quinone derivatives, monitored via TLC and LC-MS .

Q. What experimental strategies resolve contradictory cytotoxicity data across different cell lines?

- Methodology :

- Assay Replication : Conduct dose-response curves (0.1–100 μM) in triplicate using MTT assays on MCF-7 (breast cancer) and HEK293 (normal) cells .

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation via Western blot) and ROS generation (DCFH-DA fluorescence) to identify cell-type-specific mechanisms .

- Solubility Control : Ensure consistent DMSO concentrations (<0.1%) to avoid solvent-induced artifacts .

Q. How can synthetic byproducts be identified and quantified during scale-up?

- Methodology :

- Analytical Tools : LC-MS/MS (e.g., C18 column, acetonitrile/water gradient) detects trace impurities. HRMS and 2D NMR (COSY, HSQC) elucidate byproduct structures (e.g., di- or tri-chlorinated isomers) .

- Process Analytics : In-line FTIR monitors reaction progress, while DoE (Design of Experiments) optimizes parameters like stirring rate and temperature to minimize side reactions .

Q. What computational approaches predict the compound’s binding affinity to cyclooxygenase-2 (COX-2)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding poses in the COX-2 active site (PDB ID: 5KIR). Key interactions include H-bonds between the chromenone carbonyl and Arg120 .

- MD Simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .

Q. Which enzyme inhibition assays are suitable for studying its mechanism of action?

- Methodology :

- Kinetic Assays : Measure IC₅₀ values for COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- SPR Biosensing : Immobilize COX-2 on a CM5 chip to quantify binding affinity (KD) via real-time response units .

Methodological Notes

- Stability Studies : Assess photodegradation under UV light (λ = 254 nm) using HPLC-PDA. Store solutions in amber vials at -20°C to prevent ester hydrolysis .

- SAR Development : Synthesize analogs (e.g., replacing Cl with F or methoxy groups) and correlate logP (HPLC-measured) with antimicrobial potency (MIC against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.